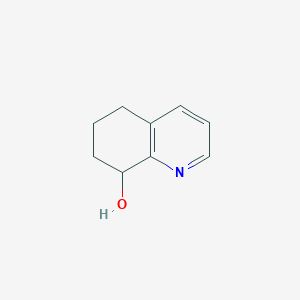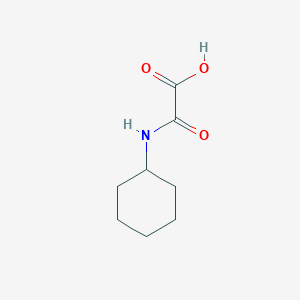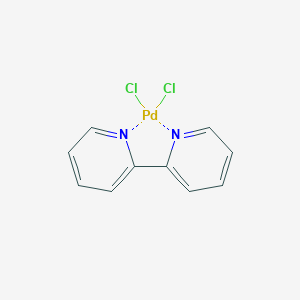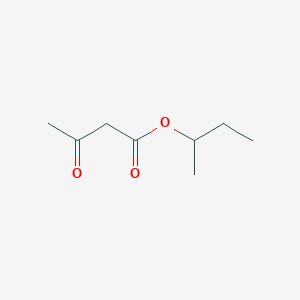
sec-Butyl-Acetoacetat
Übersicht
Beschreibung
sec-Butyl Acetoacetate is an organic compound with the molecular formula C8H14O3. It is a colorless to almost colorless clear liquid with a fruity odor. This compound is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wissenschaftliche Forschungsanwendungen
sec-Butyl Acetoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of agrochemicals and other fine chemicals.
Wirkmechanismus
Target of Action
Sec-Butyl Acetoacetate, a β-keto ester, is a key intermediate in the synthesis of complex molecules . It contains both electrophilic and nucleophilic sites, making it an important synthon in synthetic chemistry . Its primary targets are the enzymes involved in the transesterification process .
Mode of Action
Sec-Butyl Acetoacetate interacts with its targets through a process called transesterification . This process involves the exchange of the alkoxy group of an ester compound by another alcohol . Reactions selective for β-keto esters like sec-Butyl Acetoacetate most likely proceed via an enol intermediate . Alternatively, the formation of an acylketene intermediate may also occur .
Biochemical Pathways
Sec-Butyl Acetoacetate plays a role in the transesterification of β-keto esters, a useful transformation in organic synthesis . This process is particularly important in the synthesis of compounds of pharmaceutical importance and for biodiesel production . The transesterification of β-keto esters has widespread application in agrochemicals .
Result of Action
The transesterification of sec-Butyl Acetoacetate results in the production of different esters . These esters are used in various applications, including the synthesis of complex medicinal compounds .
Action Environment
The efficacy and stability of sec-Butyl Acetoacetate can be influenced by environmental factors. For instance, the transesterification process is sensitive to the presence of other esters, temperature, and the nature of the catalyst
Biochemische Analyse
Biochemical Properties
sec-Butyl Acetoacetate plays a significant role in biochemical reactions. It is involved in the transesterification of β-keto esters . This process involves the exchange of an alkyl group between an ester and an alcohol. sec-Butyl Acetoacetate can react readily with aliphatic, aromatic, and allyl alcohols .
Cellular Effects
The effects of sec-Butyl Acetoacetate on cellular processes are not fully understood. It is known that acetate, a related compound, can influence cell function. Acetate acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .
Molecular Mechanism
The molecular mechanism of sec-Butyl Acetoacetate involves its conversion to acetyl-CoA, a key molecule in many biochemical pathways . The acetyl-CoA can then participate in various biochemical reactions, including the TCA cycle and fatty acid synthesis .
Temporal Effects in Laboratory Settings
It is known that β-keto esters, such as sec-Butyl Acetoacetate, can undergo transesterification . This process can be influenced by various factors, including the presence of certain catalysts and the temperature of the reaction .
Metabolic Pathways
sec-Butyl Acetoacetate is involved in the metabolic pathway of transesterification . This process involves the exchange of an alkyl group between an ester and an alcohol . The enzymes involved in this process include acyl-CoA short-chain synthetases .
Transport and Distribution
It is known that acetate, a related compound, can be transported and distributed within cells via various transporters .
Subcellular Localization
It is known that acetyl-CoA, a molecule derived from acetate, can be found in various subcellular locations, including the cytosol and mitochondria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
sec-Butyl Acetoacetate can be synthesized through the esterification of sec-butanol with acetoacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, sec-Butyl Acetoacetate is produced through a similar esterification process, but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
sec-Butyl Acetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sec-butyl acetoacetate derivatives.
Reduction: Reduction reactions can convert sec-Butyl Acetoacetate to its corresponding alcohol.
Substitution: The ester group in sec-Butyl Acetoacetate can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: sec-Butyl acetoacetate derivatives.
Reduction: sec-Butyl alcohol.
Substitution: Various esters or amides depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl Acetoacetate
- Ethyl Acetoacetate
- Isopropyl Acetoacetate
Comparison
sec-Butyl Acetoacetate is unique due to its sec-butyl group, which provides different steric and electronic properties compared to other acetoacetate esters. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions.
Eigenschaften
IUPAC Name |
butan-2-yl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-7(3)11-8(10)5-6(2)9/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTNBMLCULGCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875763 | |
| Record name | BUTANOIC ACID, 3-OXO-, 1-METHYLPROPYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13562-76-0 | |
| Record name | sec-Butyl acetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013562760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTANOIC ACID, 3-OXO-, 1-METHYLPROPYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sec-Butyl Acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEC-BUTYL ACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL7357J39W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


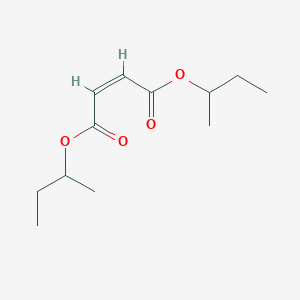
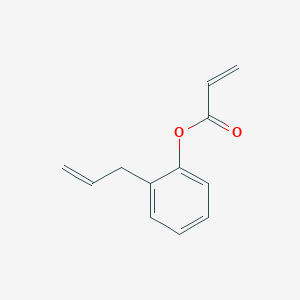
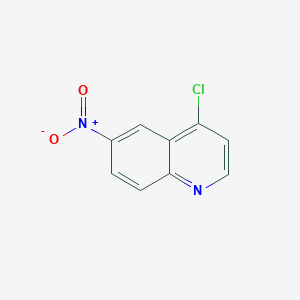

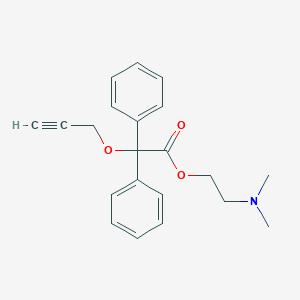
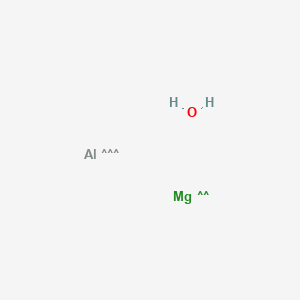
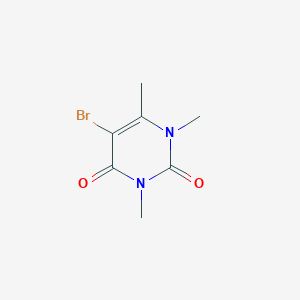
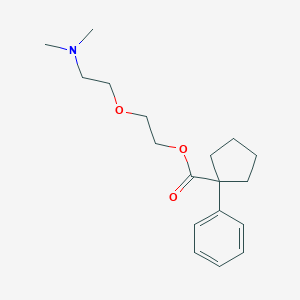
![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)
![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)

